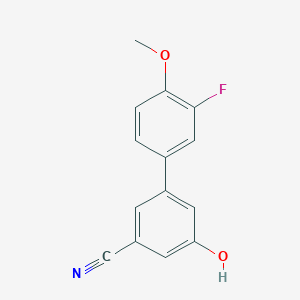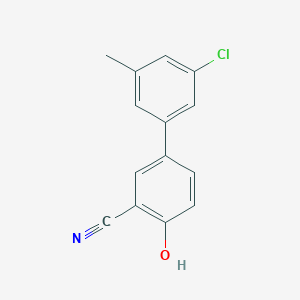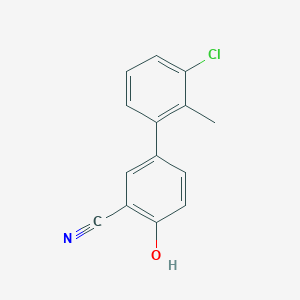
5-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) is a synthetic compound that has been used extensively in the fields of scientific research, medicine, and industrial applications. It is a colorless, crystalline solid with a molecular weight of 243.64 g/mol and a melting point of 144-146 °C. The compound has a broad range of applications due to its unique properties, such as its low toxicity, high solubility, and low volatility.
科学研究应用
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new drugs and treatments for various diseases and disorders. The compound has also been used in the study of the structure and function of proteins, nucleic acids, and enzymes, as well as in the development of analytical methods for the detection and quantification of various compounds.
作用机制
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) is not fully understood. However, it is believed that the compound acts as a weak inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It is also believed that the compound may act as an agonist of the G-protein coupled receptor, which is involved in the regulation of various physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) are not fully understood. However, it has been demonstrated to have anti-inflammatory and anti-tumor effects in animal models. In addition, it has been shown to have an inhibitory effect on the growth of certain types of bacteria. It has also been demonstrated to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs and other compounds.
实验室实验的优点和局限性
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in laboratory experiments. In addition, it is a colorless, crystalline solid, making it easy to handle and store. It is also highly soluble in water, making it easy to use in aqueous solutions. On the other hand, the compound has some limitations, such as its low volatility, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%). One potential direction is to explore its potential as an inhibitor of cytochrome P450, as well as its potential as an agonist of the G-protein coupled receptor. Another potential direction is to further explore its anti-tumor and anti-inflammatory effects, as well as its effects on bacterial growth. In addition, further research into the structure and function of the compound could lead to the development of new analytical methods for its detection and quantification. Finally, further research into the compound’s potential applications in the development of new drugs and treatments for various diseases and disorders could lead to the development of more effective treatments.
合成方法
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylphenylhydrazine with cyanide ions in the presence of a base. This reaction results in the formation of 5-(4-chloro-2-methylphenyl)-2-cyanophenol (95%) as the major product. Other methods of synthesis include the reaction of 2-chloro-4-methylphenylhydrazine with cyanide ion, followed by hydrolysis of the resulting intermediate, and the reaction of 2-chloro-4-methylphenylhydrazine with aqueous sodium cyanide.
属性
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSKYWNRKPLRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684810 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-14-5 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














